An In-Depth Technical Guide to (S)-3-Phenoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to (S)-3-Phenoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(S)-3-Phenoxypyrrolidine hydrochloride is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a versatile structural motif, the 3-phenoxypyrrolidine core is integral to the design of novel therapeutics, particularly those targeting the central nervous system. Its stereochemically defined structure offers the potential for high-potency, selective interactions with biological targets. This guide provides a comprehensive technical overview of (S)-3-Phenoxypyrrolidine hydrochloride, detailing its physicochemical properties, analytical characterization, stereoselective synthesis, and applications as a key building block in modern drug discovery. The protocols and insights herein are curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of advanced pharmaceutical intermediates.
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry. Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems. This sp³-rich character is increasingly recognized as a key attribute for developing novel drugs with improved selectivity and physicochemical properties.
(S)-3-Phenoxypyrrolidine hydrochloride emerges as a particularly valuable derivative. The introduction of a phenoxy group at the C-3 position, combined with a defined (S)-stereocenter, creates a molecule with a unique conformational profile and specific hydrogen bonding capabilities. The hydrochloride salt form enhances aqueous solubility and simplifies handling, making it an ideal starting material for further chemical elaboration. Its structural similarity to known neuroactive agents underscores its potential in the development of therapeutics for neurological and psychiatric disorders.[1][2][3]
Physicochemical and Structural Properties
A precise understanding of the compound's properties is fundamental for its effective use in research and development.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-phenoxypyrrolidine hydrochloride | N/A |
| CAS Number | 189951-37-9 | N/A |
| Molecular Formula | C₁₀H₁₄ClNO | [4][5] |
| Molecular Weight | 199.68 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | (Typical) |
| Chirality | (S)-configuration at C-3 | [5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | (Inferred) |
| Storage | Store in a cool, dry place under an inert atmosphere. | [6] |
Note: Data is often reported for the closely related (S)-3-Phenylpyrrolidine hydrochloride (CAS 1094670-20-8), and care must be taken to attribute properties to the correct phenoxy analog.[4][5][7][8]
Analytical Characterization
Rigorous analytical control is necessary to confirm identity, purity, and stereochemical integrity.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenoxy group (typically in the δ 6.8-7.4 ppm range), a multiplet for the methine proton at C-3 (adjacent to the oxygen, ~δ 4.5-5.0 ppm), and complex multiplets for the four methylene protons (C-2, C-4, C-5) and the N-H proton of the pyrrolidine ring.
-
¹³C NMR: The carbon spectrum will feature signals for the aromatic carbons, the key C-O carbon at C-3 (around δ 75-80 ppm), and the aliphatic carbons of the pyrrolidine ring.
3.2. Mass Spectrometry (MS) Electrospray ionization (ESI-MS) would typically show a prominent peak for the parent ion of the free base [M+H]⁺ at m/z 164.1.
3.3. Chiral High-Performance Liquid Chromatography (HPLC) This is the definitive method for assessing enantiomeric purity. Using a suitable chiral stationary phase (e.g., polysaccharide-based columns), the (S)- and (R)-enantiomers can be baseline-separated, allowing for precise quantification of enantiomeric excess (e.e.).
Stereoselective Synthesis: From Precursor to Product
The synthesis of (S)-3-Phenoxypyrrolidine hydrochloride requires a stereocontrolled approach to ensure the correct absolute configuration at the C-3 position. The most logical and field-proven strategies involve the nucleophilic substitution of a chiral precursor.
4.1. Retrosynthetic Analysis
A logical retrosynthetic pathway begins by disconnecting the ether linkage, identifying phenol and a chiral C4-amine synthon as key precursors. The most practical synthon is commercially available (R)-3-hydroxypyrrolidine, which allows for a stereoinvertive reaction to achieve the desired (S)-configuration.
Caption: Retrosynthesis of (S)-3-Phenoxypyrrolidine HCl.
4.2. Recommended Synthetic Protocol: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for achieving the stereochemical inversion of a secondary alcohol, making it ideal for this transformation.[9][10][11] It proceeds under mild conditions and is tolerant of a wide range of functional groups.
Causality Behind Experimental Choices:
-
Precursor: N-Boc-(R)-3-hydroxypyrrolidine is chosen. The Boc (tert-butoxycarbonyl) protecting group prevents the pyrrolidine nitrogen from acting as a competing nucleophile. The (R)-stereochemistry is essential to yield the (S)-product via the SN2 mechanism's inversion of configuration.
-
Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate (typically DIAD or DEAD) are the core Mitsunobu reagents. PPh₃ activates the alcohol, and the azodicarboxylate is the ultimate oxidant that drives the reaction.
-
Nucleophile: Phenol serves as the oxygen nucleophile. Its moderate acidity (pKa ≈ 10) is sufficient for deprotonation by the betaine intermediate formed in the reaction.[9]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the preferred solvent as it is aprotic and effectively solubilizes the reagents.
-
Final Step: Deprotection of the Boc group and simultaneous salt formation are efficiently achieved with hydrochloric acid.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq.), phenol (1.1 eq.), and triphenylphosphine (1.2 eq.).
-
Dissolution: Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is crucial to control the initial exothermic reaction upon adding the azodicarboxylate.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the DIAD-hydrazine byproduct. Purify via flash column chromatography (silica gel, typically with a hexane/ethyl acetate gradient).
-
Deprotection and Salt Formation: Dissolve the purified N-Boc-(S)-3-phenoxypyrrolidine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (e.g., 2 M) or bubble HCl gas through the solution until precipitation is complete.
-
Isolation: Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3-Phenoxypyrrolidine hydrochloride.
4.3. Alternative Synthetic Route: Williamson Ether Synthesis
An alternative involves a two-step Williamson ether synthesis.[12][13][14][15] This method requires activation of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by displacement with sodium phenoxide.
Caption: Comparison of primary synthetic workflows.
Applications in Drug Discovery
(S)-3-Phenoxypyrrolidine hydrochloride is primarily utilized as a chiral building block for the synthesis of more complex active pharmaceutical ingredients (APIs).
-
CNS Agents: The phenoxypyrrolidine moiety is a key structural feature in compounds designed as norepinephrine (NE) and serotonin (5-HT) reuptake inhibitors (NSRIs).[1] These agents have therapeutic potential in treating depression, anxiety disorders, and neuropathic pain. The stereochemistry at the C-3 position is often critical for achieving high affinity and selectivity for the serotonin transporter (SERT) and norepinephrine transporter (NET).
-
Scaffold for Library Synthesis: The secondary amine of the pyrrolidine ring provides a convenient handle for further functionalization. It can be readily N-alkylated or N-acylated to generate diverse libraries of compounds for high-throughput screening against various biological targets.
-
Cognitive and Neuroprotective Agents: Phenylpyrrolidine derivatives have been investigated for their potential to improve cognitive function and offer neuroprotection in models of ischemic stroke.[2][3][16]
Caption: Role as a versatile scaffold in API synthesis.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed. The information presented is based on data for analogous pyrrolidine hydrochloride salts.[17][18]
Hazard Identification:
| Hazard | Classification | Precautionary Statement |
|---|---|---|
| Skin Irritation | Category 2 | H315: Causes skin irritation. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Respiratory Irritation | Category 3 (STOT SE) | H335: May cause respiratory irritation. |
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid breathing dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert gas (N₂ or Ar) is recommended.
Conclusion
(S)-3-Phenoxypyrrolidine hydrochloride is a high-value chiral intermediate with significant applications in pharmaceutical research and development. Its well-defined stereochemistry and versatile structure make it an essential building block for constructing complex molecules, particularly those targeting the central nervous system. A thorough understanding of its properties, analytical profile, and stereoselective synthesis, as detailed in this guide, is crucial for leveraging its full potential in the creation of next-generation therapeutics.
References
-
PHARMD GURU. (2025, November 19). WILLIAMSON SYNTHESIS. Available from: [Link]
-
Common Conditions. Mitsunobu Reaction. Available from: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available from: [Link]
-
University of Calgary. Ch24: ArOH to ArOR. Available from: [Link]
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. Available from: [Link]
-
Wikipedia. Mitsunobu reaction. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
-
GSRS. 3-PHENYLPYRROLIDINE HYDROCHLORIDE, (S)-. Available from: [Link]
-
PubMed. (2013, March 1). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Available from: [Link]
-
PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
ChemRxiv. Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available from: [Link]
- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.
- Google Patents. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.
-
The Royal Society of Chemistry. Supporting Information Manuscript Title: Improving yield of graphene oxide catalysed n-heterocyclization of amines. Available from: [Link]
-
ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Available from: [Link]
-
PubMed. (2021, October 11). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]
-
MDPI. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]
-
MDPI. (2024, November 15). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available from: [Link]
-
ResearchGate. (2025, October 15). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]
Sources
- 1. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemscene.com [chemscene.com]
- 5. CAS 1094670-20-8: (S)-3-Phenyl-Pyrrolidine Hydrochloride [cymitquimica.com]
- 6. cas 1094670-20-8|| where to buy (S)-3-Phenylpyrrolidine hydrochloride [english.chemenu.com]
- 7. (S)-3-Phenyl-pyrrolidine hydrochloride | CAS 1094670-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pharmdguru.com [pharmdguru.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
